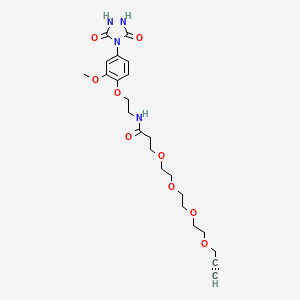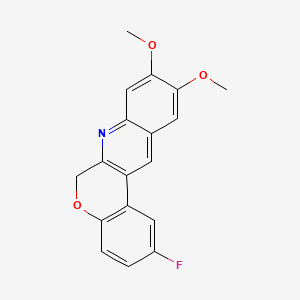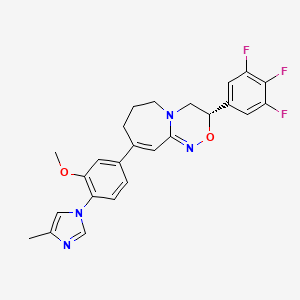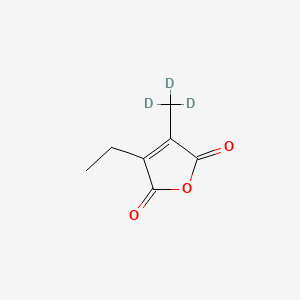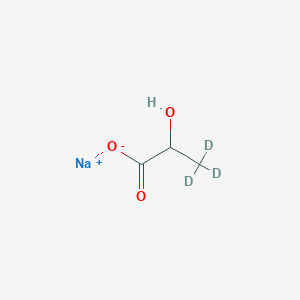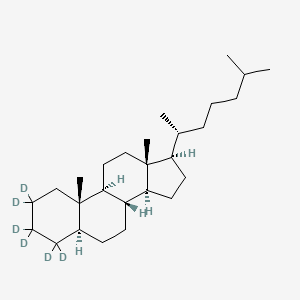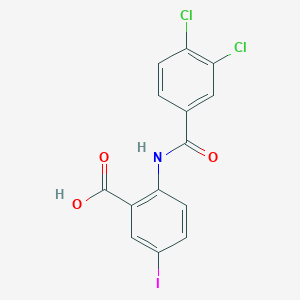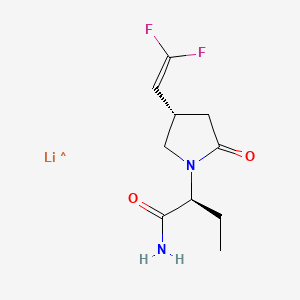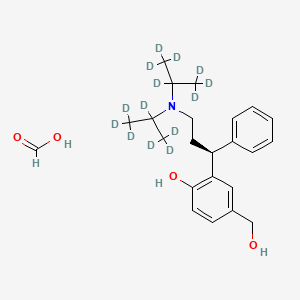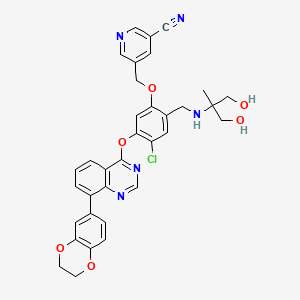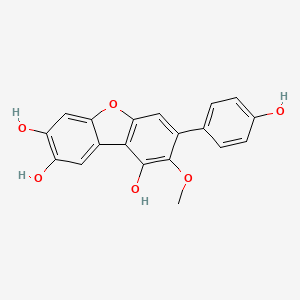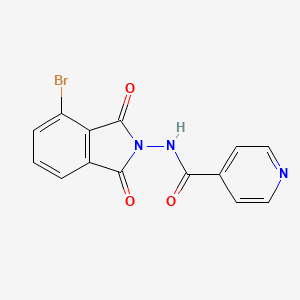
Antitubercular agent-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-27 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. The development of this compound is part of ongoing efforts to find effective treatments for tuberculosis, especially in the face of rising drug resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-27 involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times . The reaction typically involves the use of quinoxaline Schiff bases and aryl nitrile oxides at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
Antitubercular agent-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, especially drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mechanism of Action
The mechanism of action of antitubercular agent-27 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of the bacteria .
Comparison with Similar Compounds
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
Properties
Molecular Formula |
C14H8BrN3O3 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |
InChI Key |
PTAYSFASQUXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


